molecular formula C15H23ClN4O B15119692 5-chloro-N-methyl-N-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}pyrimidin-2-amine

5-chloro-N-methyl-N-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}pyrimidin-2-amine

Cat. No.: B15119692
M. Wt: 310.82 g/mol
InChI Key: AERTVIJCAYHIMX-UHFFFAOYSA-N
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Description

5-chloro-N-methyl-N-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}pyrimidin-2-amine is a complex organic compound with a unique structure that includes a pyrimidine ring, a piperidine ring, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-methyl-N-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}pyrimidin-2-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Oxolane Ring: This step involves the addition of an oxolane moiety to the piperidine ring, often through nucleophilic substitution or addition reactions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is typically synthesized through a condensation reaction involving appropriate amines and carbonyl compounds.

    Chlorination and Methylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-methyl-N-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Addition: Addition reactions can be used to add new groups to the existing structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used.

    Addition: Reagents such as hydrogen (H2) in the presence of a catalyst (Pd/C) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or amines.

Scientific Research Applications

5-chloro-N-methyl-N-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

    Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-chloro-N-methyl-N-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system in which it is used. Generally, it may act by binding to active sites on enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-methyl-N-{1-[(tetrahydrofuran-2-yl)methyl]piperidin-4-yl}pyrimidin-2-amine
  • 5-chloro-N-methyl-N-{1-[(dioxolane-2-yl)methyl]piperidin-4-yl}pyrimidin-2-amine
  • 5-chloro-N-methyl-N-{1-[(oxetane-2-yl)methyl]piperidin-4-yl}pyrimidin-2-amine

Uniqueness

The uniqueness of 5-chloro-N-methyl-N-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}pyrimidin-2-amine lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C15H23ClN4O

Molecular Weight

310.82 g/mol

IUPAC Name

5-chloro-N-methyl-N-[1-(oxolan-2-ylmethyl)piperidin-4-yl]pyrimidin-2-amine

InChI

InChI=1S/C15H23ClN4O/c1-19(15-17-9-12(16)10-18-15)13-4-6-20(7-5-13)11-14-3-2-8-21-14/h9-10,13-14H,2-8,11H2,1H3

InChI Key

AERTVIJCAYHIMX-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CC2CCCO2)C3=NC=C(C=N3)Cl

Origin of Product

United States

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